REACTION_CXSMILES
|
C([NH:4][C:5]1[C:6]([N+:17]([O-:19])=[O:18])=[C:7]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=O)C.S(=O)(=O)(O)O>C(O)C>[NH2:4][C:5]1[C:6]([N+:17]([O-:19])=[O:18])=[C:7]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:8]([O:10][CH2:11][CH3:12])=[O:9]
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Name
|
mixture
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Quantity
|
138.63 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=O)OCC)C=CC1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 25 h
|
Duration
|
25 h
|
Type
|
CUSTOM
|
Details
|
Then 1.3 l of ethanol were removed on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted with three times 500 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered with suction over silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was then subjected to chromatographic separation (silica gel, heptane/ethyl acetate 9:1)
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C(=O)OCC)C=CC1Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |